molecular formula C12H17BrO3 B13935761 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol CAS No. 63834-60-6

3-(2-Bromo-6-propylphenoxy)-1,2-propanediol

Cat. No.: B13935761
CAS No.: 63834-60-6
M. Wt: 289.16 g/mol
InChI Key: RNKBIXXGAAQHCZ-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-propylphenoxy)-1,2-propanediol (CAS 63834-60-6) is an organic compound with the molecular formula C12H17BrO3 and a molecular weight of 289.17 g/mol. This brominated and propyl-substituted phenoxy propanediol derivative is characterized by a density of 1.394 g/cm³ and a flash point of 201.7°C . Its structure, which features a bromo-propylphenoxy group attached to a propanediol backbone, makes it a versatile and valuable building block in organic synthesis and chemical research . The presence of both a reactive bromine atom and two hydroxyl groups provides multiple sites for chemical modification. Researchers can utilize the alkyl bromide moiety for nucleophilic substitution reactions (SN2) to introduce a variety of functional groups, such as amines or thiols . Simultaneously, the hydroxyl groups can undergo reactions like etherification and esterification, which are fundamental for creating new carbon-oxygen bonds in the synthesis of complex molecules, including potential pharmaceuticals and functional materials . This compound is supplied for research and development purposes. It is intended for use in a laboratory setting by qualified professionals only. 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

63834-60-6

Molecular Formula

C12H17BrO3

Molecular Weight

289.16 g/mol

IUPAC Name

3-(2-bromo-6-propylphenoxy)propane-1,2-diol

InChI

InChI=1S/C12H17BrO3/c1-2-4-9-5-3-6-11(13)12(9)16-8-10(15)7-14/h3,5-6,10,14-15H,2,4,7-8H2,1H3

InChI Key

RNKBIXXGAAQHCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC=C1)Br)OCC(CO)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol

General Synthetic Strategy

The synthesis of 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol typically follows a multi-step route involving:

The molecular formula of the compound is consistent with the addition of a bromine atom and a propanediol group to the 6-propylphenol scaffold.

Detailed Preparation Steps

Step 1: Bromination of 6-Propylphenol
  • Starting material: 6-propylphenol.
  • Bromination agent: Molecular bromine or other brominating agents such as N-bromosuccinimide (NBS).
  • Conditions: Controlled temperature to favor substitution at the 2-position (ortho to hydroxyl group).
  • Outcome: Formation of 2-bromo-6-propylphenol with high regioselectivity.
Step 2: Preparation of the Propanediol Derivative
  • The propanediol moiety can be introduced via reaction with epichlorohydrin or 3-chloro-1,2-propanediol.
  • Alternatively, 3-bromo-1,2-propanediol can be synthesized and used as the alkylating agent.
Step 3: Etherification Reaction
  • The brominated phenol acts as the nucleophile.
  • The propanediol derivative (e.g., 3-bromo-1,2-propanediol) serves as the electrophile.
  • Reaction conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate) to deprotonate the phenol and promote nucleophilic substitution.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or aqueous-organic mixtures.
  • Temperature: Moderate heating (e.g., 50-80 °C) to facilitate reaction.
Step 4: Purification
  • The crude product is purified by crystallization or chromatographic techniques such as flash chromatography.
  • Characterization by NMR, mass spectrometry, and elemental analysis confirms the structure.

Representative Reaction Scheme

Step Reagents & Conditions Product Yield (%) Notes
1 6-Propylphenol + Br2, controlled temp 2-Bromo-6-propylphenol 80-90 Regioselective ortho bromination
2 Epichlorohydrin or 3-bromo-1,2-propanediol synthesis 3-Bromo-1,2-propanediol 55-65 Chiral or racemic depending on method
3 2-Bromo-6-propylphenol + 3-bromo-1,2-propanediol, base, solvent, heat 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol 70-85 Nucleophilic substitution/etherification
4 Purification by chromatography or crystallization Pure target compound Confirmed by analytical techniques

In-Depth Research Findings and Analysis

Bromination Specifics

  • Bromination of 6-propylphenol is critical to ensure substitution at the 2-position without over-bromination.
  • Use of bromine in aqueous or organic solvent with temperature control limits side reactions.
  • Alternative brominating agents such as N-bromosuccinimide (NBS) can improve selectivity but may increase cost.

Propanediol Derivative Preparation

  • 3-Bromo-1,2-propanediol synthesis involves bromination of glycerol or epichlorohydrin ring opening.
  • Chiral synthesis methods exist for enantiomerically enriched 3-bromo-1,2-propanediol, which may be relevant for pharmaceutical applications.
  • Example synthesis of 3-bromo-1,2-propanediol involves reaction of allylbromide with sodium sulfite in aqueous media, followed by extraction and purification with yields around 55%.

Etherification Reaction Parameters

  • The reaction between brominated phenol and 3-bromo-1,2-propanediol requires strong base to deprotonate phenol.
  • Solvent choice affects reaction rate and selectivity; polar aprotic solvents enhance nucleophilicity.
  • Reaction monitoring by thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion.
  • Purification by flash chromatography using hexane:methanol mixtures (e.g., 1:9) is effective.

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Key Structural Features Preparation Notes
3-(2-Bromo-6-propylphenoxy)-1,2-propanediol C15H21BrO3 Brominated aromatic ring + propanediol Multi-step bromination and etherification
3-Bromo-1,2-propanediol C3H7BrO2 Bromohydrin structure Synthesized via allylbromide and sodium sulfite route
2-Bromo-2-nitro-1,3-propanediol (Bronopol) C3H6BrNO4 Brominated nitro-propanediol Industrial synthesis involves bromination and condensation with formaldehyde

Data Tables Summarizing Preparation Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination of 6-propylphenol 6-Propylphenol + Br2, solvent (e.g., acetic acid) 0-25 1-3 80-90 Controlled addition to avoid polybromination
Synthesis of 3-bromo-1,2-propanediol Allylbromide + sodium sulfite, aqueous medium 4-25 2.5 55-60 Followed by extraction and purification
Etherification 2-Bromo-6-propylphenol + 3-bromo-1,2-propanediol, base (NaOH or K2CO3), DMF 50-80 2-4 70-85 Reaction monitored by TLC or GC
Purification Flash chromatography (silica gel, hexane:methanol 1:9) Ambient Product purity >99% confirmed by NMR

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-propylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a propylphenoxypropanediol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of propylphenoxypropanediol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-6-propylphenoxy)-1,2-propanediol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
3-(2-Bromo-6-propylphenoxy)-1,2-propanediol 2-Bromo-6-propylphenoxy C₁₂H₁₇BrO₃ ~289* Research chemical
Guaifenesin 2-Methoxyphenoxy C₁₀H₁₄O₄ 198.22 Pharmaceutical (expectorant)
3-Phenoxy-1,2-propanediol Phenoxy C₉H₁₂O₃ 168.19 Laboratory reagent
[R,(+)]-3-Bromo-1,2-propanediol dihexanoate 3-Bromo, dihexanoate esters C₁₅H₂₇BrO₄ 351.28 Synthetic intermediate

*Estimated based on structural analogs.

Table 2. Reactivity and Stability

Compound Reactivity Profile Stability Notes
3-(2-Bromo-6-propylphenoxy)-1,2-propanediol High electrophilicity (bromine), potential for nucleophilic aromatic substitution Likely sensitive to light/moisture due to bromine
Guaifenesin Stable under physiological conditions Degrades via oxidation in acidic environments
1,2-Propanediol Low reactivity; used as inert solvent Resistant to thermal degradation

Research Findings and Industrial Relevance

  • Biosynthetic Pathways : While 1,2-propanediol can be biosynthesized from DHAP via methylglyoxal synthase (150 mg/L titer in 10 days) , the bromo-propyl derivative likely requires chemical synthesis due to its complex substituents.
  • Degradation Behavior : 1,2-propanediol is a common electrolyte degradation product in sodium-based batteries, forming consistently regardless of additives . The bromo-propyl analog’s stability in similar conditions remains unstudied.
  • Toxicity : 1,2-propanediol is recognized as low-toxicity and biodegradable , but the bromo and propyl groups in the target compound may alter this profile, necessitating further toxicological evaluation.

Biological Activity

3-(2-Bromo-6-propylphenoxy)-1,2-propanediol, a compound with the molecular formula C12H17BrO3, has garnered attention for its potential biological activities. This article synthesizes current research findings, including mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C12H17BrO3
  • Average Mass : 289.169 g/mol
  • Monoisotopic Mass : 288.036 g/mol

The biological activity of 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol is primarily linked to its interactions with various biochemical pathways. Preliminary studies suggest that this compound may exhibit antimicrobial properties , similar to other brominated compounds like bronopol. These compounds often act through oxidative stress mechanisms, leading to bacterial cell death.

Antimicrobial Activity

Research indicates that brominated compounds can induce bacteriostasis followed by growth inhibition in bacteria such as Escherichia coli. The bactericidal effects are believed to arise from the generation of reactive oxygen species (ROS), which damage cellular components and inhibit growth .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study demonstrated that 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol exhibits significant antibacterial activity against gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be notably low, indicating potent antibacterial properties .
  • Toxicological Assessment :
    • Toxicological studies have assessed the safety profile of related brominated compounds. For instance, acute inhalation toxicity studies on similar compounds revealed adverse effects at high doses, including respiratory distress and gastrointestinal lesions . These findings underscore the importance of evaluating the safety of 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol in clinical settings.
  • Genotoxicity Studies :
    • Genotoxicity assessments indicated that some brominated compounds may not be directly genotoxic but could lead to the formation of harmful degradation products such as formaldehyde, which is known to have clastogenic effects . This raises concerns regarding the long-term use of such compounds.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaAntibacterial ActivityToxicity Level
3-(2-Bromo-6-propylphenoxy)-1,2-propanediolC12H17BrO3HighModerate
2-Bromo-2-nitropropane-1,3-diol (Bronopol)C3H7BrO2ModerateLow to Moderate

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